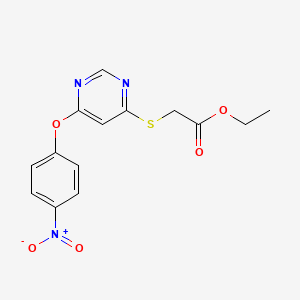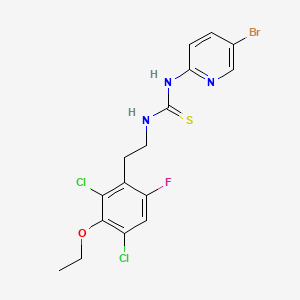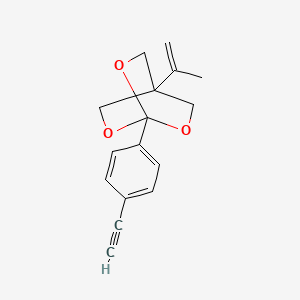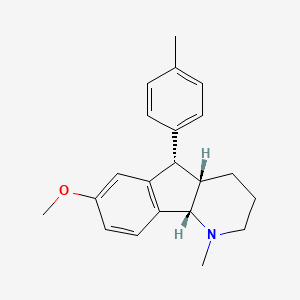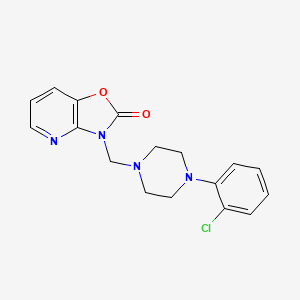
Trichotheca-9,12-dien-15-ol, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichotheca-9,12-dien-15-ol, (+)- is a naturally occurring compound known for its complex molecular structure and significant biological activities It belongs to the class of trichothecenes, which are sesquiterpenoid toxins produced by various species of fungi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol, (+)- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and reduction steps to achieve the desired molecular configuration. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry and yield of the final product.
Industrial Production Methods: Industrial production of Trichotheca-9,12-dien-15-ol, (+)- may involve fermentation processes using fungal cultures known to produce trichothecenes. Optimization of growth conditions, such as nutrient availability, pH, and aeration, can enhance the yield of the compound. Purification techniques, including chromatography and crystallization, are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: Trichotheca-9,12-dien-15-ol, (+)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Trichotheca-9,12-dien-15-ol, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sesquiterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Trichotheca-9,12-dien-15-ol, (+)- involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit protein synthesis by binding to ribosomes, disrupting the translation process. This inhibition can result in cell death, making it a potent cytotoxic agent. The compound also affects other cellular pathways, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Trichothecin: Another trichothecene with similar biological activities.
T-2 Toxin: A well-known trichothecene with potent cytotoxic effects.
Deoxynivalenol: A trichothecene commonly found in contaminated grains.
Uniqueness: Trichotheca-9,12-dien-15-ol, (+)- is unique due to its specific molecular structure and stereochemistry, which confer distinct biological properties. Its ability to inhibit protein synthesis and affect multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
145332-86-1 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
[(1R,2S,7S,9S)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |
InChI |
InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m0/s1 |
InChI-Schlüssel |
PQBNUDVBMOMLPM-XQLPTFJDSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@](CC1)([C@@]3(CC[C@@H](C3=C)O2)C)CO |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




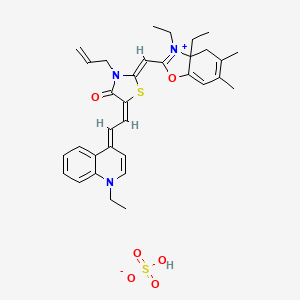
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
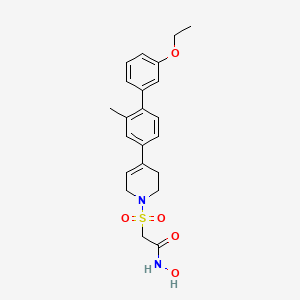
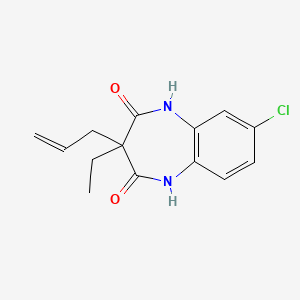
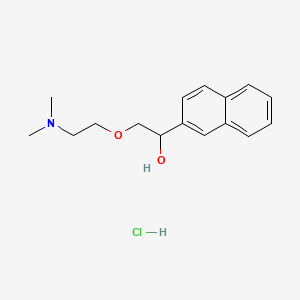
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
